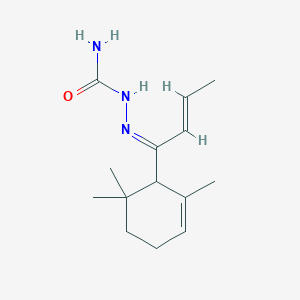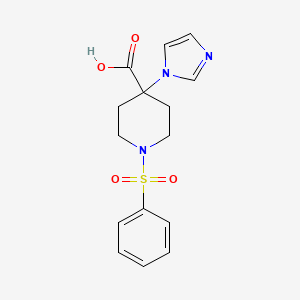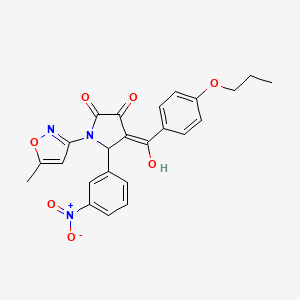
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone (TCC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCC is a semicarbazone derivative of 2,4-pentanedione, which is widely used as a chelating agent and a building block for the synthesis of various organic compounds. TCC has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit various biochemical and physiological effects. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone in laboratory experiments include its relatively simple synthesis, low cost, and wide range of potential applications. However, the limitations of using 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone in laboratory experiments include its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. One potential direction is the development of new antibiotics based on the antimicrobial activity of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. Another potential direction is the development of new anticancer therapies based on the anticancer activity of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. In addition, further studies are needed to fully understand the mechanism of action of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone involves the reaction of 2,4-pentanedione with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds via the formation of a semicarbazone intermediate, which is then further reacted with cyclohexanone to yield 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. The synthesis of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been widely studied for its potential applications in various fields such as medicine, biology, and chemistry. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antimicrobial activity against various microorganisms, making it a promising candidate for the development of new antibiotics. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies. In addition, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidant agents.
Propriétés
IUPAC Name |
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-5-7-11(16-17-13(15)18)12-10(2)8-6-9-14(12,3)4/h5,7-8,12H,6,9H2,1-4H3,(H3,15,17,18)/b7-5+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBTMWEVBDBJW-LLPGWTFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=NNC(=O)N)C1C(=CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=N\NC(=O)N)/C1C(=CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)
![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)


![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)
![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)
